molecular formula C16H18FN3O4S B586452 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin CAS No. 371775-70-1

5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin

Cat. No.: B586452
CAS No.: 371775-70-1
M. Wt: 367.395
InChI Key: JVDSNUDYCSSSBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful for various research applications .

Scientific Research Applications

5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes involved in cholesterol biosynthesis, similar to its parent compound, Rosuvastatin. This inhibition leads to a decrease in cholesterol levels and other downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. These modifications can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

371775-70-1

Molecular Formula

C16H18FN3O4S

Molecular Weight

367.395

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)24-3)14(10-5-7-11(17)8-6-10)19-16(18-13)20-25(4,22)23/h5-9H,1-4H3,(H,18,19,20)

InChI Key

JVDSNUDYCSSSBP-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NS(=O)(=O)C

Synonyms

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidine-5-carboxylate;  4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[(methylsulfonyl)amino]-5-pyrimidinecarboxylic Acid Methyl Ester

Origin of Product

United States

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